1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol
Description
The compound 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol (CAS No. 1031145-66-0) is a synthetic intermediate with the molecular formula C₈H₉F₃N₄O₃ and a molecular weight of 493.61 g/mol . Its structure features:
- A trifluoromethyl group (–CF₃) at the C1 position, enhancing lipophilicity and metabolic stability.
- A 1-methyl-1H-1,2,4-triazol-5-yl substituent at C2, contributing to hydrogen-bonding and π-π stacking interactions.
This compound is cataloged as a building block in synthetic chemistry, suggesting utility in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1,1,1-trifluoro-2-(2-methyl-1,2,4-triazol-3-yl)-3-nitropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O3/c1-12-4(10-3-11-12)5(14,2-13(15)16)6(7,8)9/h3,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCPUXSKNXRESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(C[N+](=O)[O-])(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol typically involves multiple steps, starting with the preparation of the trifluoromethylated precursor. One common approach is the trifluoromethylation of a suitable nitro compound followed by the introduction of the 1-methyl-1H-1,2,4-triazol-5-yl group. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve cost-effective and scalable processes. Continuous flow chemistry and advanced catalytic systems are often employed to enhance the efficiency and selectivity of the reactions. Additionally, purification techniques such as recrystallization, distillation, and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of amines or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitrate esters, nitroso compounds, and other oxidized derivatives.
Reduction Products: Amines, amides, and other reduced derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo reduction within the cell, generating reactive intermediates that can interact with biological targets. The 1-methyl-1H-1,2,4-triazol-5-yl moiety may bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Triazole/Imidazole Moieties
2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol
- Structure : Contains an imidazole core with –CF₃ and alkyl chains.
- Key Differences: Imidazole (vs. 1,2,4-triazole) alters hydrogen-bonding capacity and aromaticity. – Longer alkyl chains (n-hexyl) increase lipophilicity (logP) compared to the nitropropanol backbone in the target compound .
NIMH Code F-908
- Structure : A piperidine-linked triazole derivative with fluorophenyl and indole groups.
- Key Differences :
- Applications : Investigated for CNS targets, contrasting with the target compound’s role as a synthetic intermediate.
MC4R Agonists (e.g., Merck Sharp & Dohme compounds)
- Structure : Spiro-furopyridine cores with 1-methyl-1H-1,2,4-triazol-5-yl substituents.
- Key Differences: Complex scaffolds (e.g., spiro rings) enhance receptor binding but reduce synthetic accessibility. – The target compound’s nitropropanol backbone is simpler, favoring modular derivatization .
Functional Group Comparisons
Trifluoromethyl (–CF₃) vs. Nitro (–NO₂)
- –CF₃ : Enhances metabolic stability and membrane permeability but reduces polarity.
1-Methyl-1H-1,2,4-Triazol-5-yl vs. Imidazole
- Triazole : Higher nitrogen content improves hydrogen-bonding capacity; the 1,2,4-regioisomer affects spatial orientation in binding pockets.
- Imidazole : Lower resonance stabilization but broader pH stability .
Physicochemical Properties
Notes:
- logP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in CNS applications .
Biological Activity
1,1,1-Trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: CHFNO
- Molecular Weight: 179.1 g/mol
Structural Characteristics
The compound features a trifluoromethyl group, a nitro group, and a triazole ring which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Inhibition of Bacterial Growth: In vitro studies demonstrate that related triazole derivatives inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or inhibition of protein synthesis.
Antiviral Activity
Research has shown that triazole derivatives can possess antiviral properties. In particular:
- Mechanism of Action: These compounds may interfere with viral replication processes by inhibiting viral enzymes or altering host cell environments.
Study 1: Antiviral Efficacy Against SARS-CoV-2
A recent study explored the efficacy of triazole derivatives against SARS-CoV-2. The findings suggested that certain compounds within this class could inhibit viral entry and replication in vitro.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Triazole A | 12.5 | Inhibition of viral entry |
| Triazole B | 8.0 | Inhibition of RNA polymerase |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial effects of triazole derivatives against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16 µg/mL |
| S. aureus | 8 µg/mL |
These results indicate a promising potential for further development into therapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial metabolism.
- Membrane Disruption: It may affect the integrity of microbial membranes.
- Interference with Nucleic Acids: Potentially alters DNA or RNA synthesis in pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
